molecular formula C12H22O2 B8253493 [(2S)-2-ethylhexyl] 2-methylprop-2-enoate

[(2S)-2-ethylhexyl] 2-methylprop-2-enoate

Cat. No.: B8253493
M. Wt: 198.30 g/mol
InChI Key: WDQMWEYDKDCEHT-NSHDSACASA-N
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Description

[(2S)-2-ethylhexyl] 2-methylprop-2-enoate is an organic compound that belongs to the family of methacrylate esters. These esters are widely used in the production of polymers and plastics due to their ability to form durable and transparent materials. This compound is particularly valued for its applications in surface coatings, adhesives, and as a building block for various copolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2S)-2-ethylhexyl] 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with (S)-2-ethylhexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Methacrylic acid+(S)-2-ethylhexanolMethacrylic acid (S)-2-ethylhexyl ester+Water\text{Methacrylic acid} + \text{(S)-2-ethylhexanol} \rightarrow \text{this compound} + \text{Water} Methacrylic acid+(S)-2-ethylhexanol→Methacrylic acid (S)-2-ethylhexyl ester+Water

Industrial Production Methods

Industrial production of methacrylic acid esters, including methacrylic acid (S)-2-ethylhexyl ester, often involves the use of continuous reactors to ensure high efficiency and yield. The process may include steps such as distillation to purify the ester and remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-ethylhexyl] 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Polymerization: This ester can polymerize to form poly(methacrylic acid (S)-2-ethylhexyl ester), which is used in coatings and adhesives.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze back to methacrylic acid and (S)-2-ethylhexanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2S)-2-ethylhexyl] 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methacrylic acid (S)-2-ethylhexyl ester exerts its effects is primarily through its ability to polymerize and form cross-linked networks. This polymerization process involves the formation of free radicals, which initiate the reaction and propagate through the monomer units, creating long polymer chains. The resulting polymers exhibit enhanced mechanical properties, chemical resistance, and durability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl methacrylate (MMA)
  • Ethyl methacrylate (EMA)
  • Butyl methacrylate (BMA)

Uniqueness

[(2S)-2-ethylhexyl] 2-methylprop-2-enoate is unique due to its specific ester group, which imparts distinct properties such as improved flexibility and adhesion compared to other methacrylate esters. This makes it particularly suitable for applications requiring high-performance materials with enhanced mechanical properties .

Properties

IUPAC Name

[(2S)-2-ethylhexyl] 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h11H,3,5-9H2,1-2,4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQMWEYDKDCEHT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC)COC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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